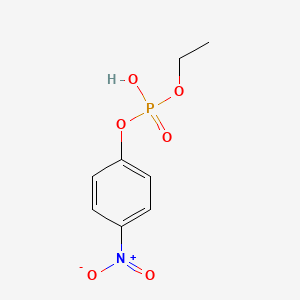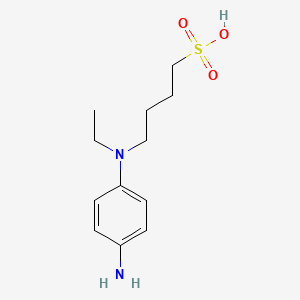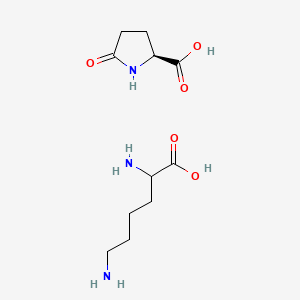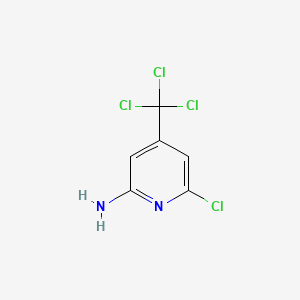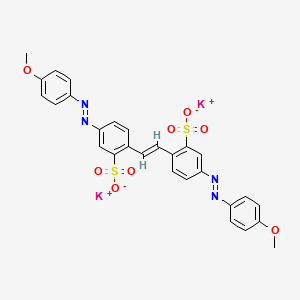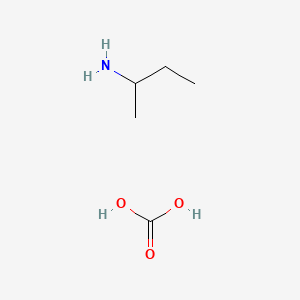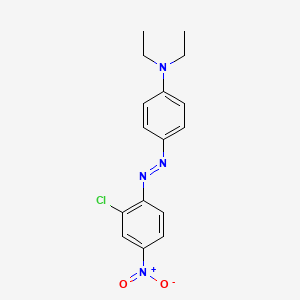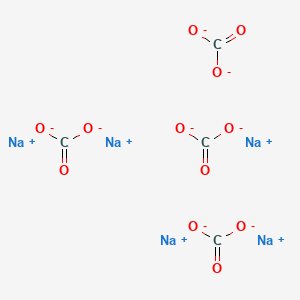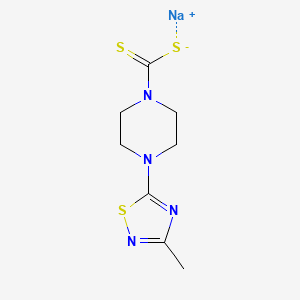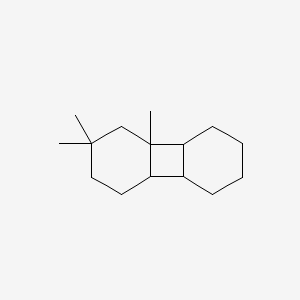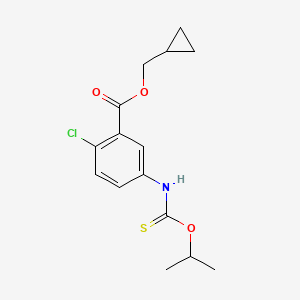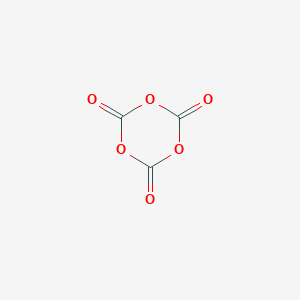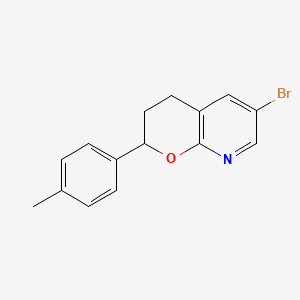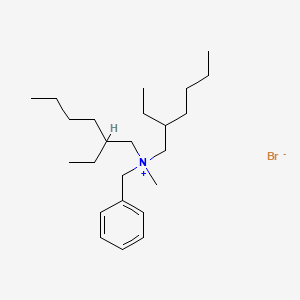
Benzylbis(2-ethylhexyl)methylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylbis(2-ethylhexyl)methylammonium bromide is a quaternary ammonium compound with the chemical formula C24H44BrN. It is known for its surfactant properties and is used in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylbis(2-ethylhexyl)methylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with bis(2-ethylhexyl)methylamine in the presence of a bromide source, such as sodium bromide, under controlled conditions. The reaction typically occurs in an organic solvent like toluene or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzylbis(2-ethylhexyl)methylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Benzylbis(2-ethylhexyl)methylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in cell biology for membrane studies due to its surfactant properties.
Industry: It is used in the formulation of cleaning agents, disinfectants, and emulsifiers
Mecanismo De Acción
The mechanism of action of benzylbis(2-ethylhexyl)methylammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium Bromide: Known for its use in DNA extraction and as a surfactant in various formulations.
Uniqueness
Benzylbis(2-ethylhexyl)methylammonium bromide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane disruption .
Propiedades
Número CAS |
94277-43-7 |
|---|---|
Fórmula molecular |
C24H44BrN |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
benzyl-bis(2-ethylhexyl)-methylazanium;bromide |
InChI |
InChI=1S/C24H44N.BrH/c1-6-10-15-22(8-3)19-25(5,20-23(9-4)16-11-7-2)21-24-17-13-12-14-18-24;/h12-14,17-18,22-23H,6-11,15-16,19-21H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
ZZYDXWLLCKSOSN-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)C[N+](C)(CC1=CC=CC=C1)CC(CC)CCCC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



